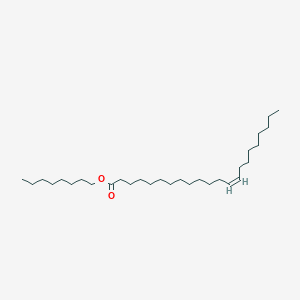
Octyl (Z)-docos-13-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl (Z)-docos-13-enoate (ODE) is a long-chain fatty acid ester that has been widely used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and physiology.
Wirkmechanismus
Octyl (Z)-docos-13-enoate is a long-chain fatty acid ester that can be hydrolyzed by various enzymes, such as lipases and esterases. The resulting products, octanol and docos-13-enoic acid, can then be metabolized by the body. Octyl (Z)-docos-13-enoate has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Octyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity in adipocytes, which may have implications for the treatment of type 2 diabetes. Octyl (Z)-docos-13-enoate has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Octyl (Z)-docos-13-enoate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and can be stored for long periods of time. However, Octyl (Z)-docos-13-enoate has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also a relatively large molecule, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research involving Octyl (Z)-docos-13-enoate. One area of research could be the development of new methods for synthesizing Octyl (Z)-docos-13-enoate that are more efficient and environmentally friendly. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of Octyl (Z)-docos-13-enoate in vivo. Additionally, the anti-inflammatory properties of Octyl (Z)-docos-13-enoate could be further investigated for their potential use in the treatment of inflammatory diseases.
Synthesemethoden
Octyl (Z)-docos-13-enoate can be synthesized by the esterification of octanol and docos-13-enoic acid. This reaction can be catalyzed by the use of acid catalysts, such as sulfuric acid or hydrochloric acid. The reaction is carried out by refluxing the reactants in a solvent, such as toluene or hexane, for several hours. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Octyl (Z)-docos-13-enoate has been widely used in scientific research as a model compound for the study of the metabolism of long-chain fatty acid esters. It has been used in studies involving lipolysis, lipid metabolism, and fatty acid transport. Octyl (Z)-docos-13-enoate has also been used as a substrate for various enzymes, such as lipases and esterases, to study their properties and mechanisms of action.
Eigenschaften
CAS-Nummer |
19773-58-1 |
|---|---|
Produktname |
Octyl (Z)-docos-13-enoate |
Molekularformel |
C30H58O2 |
Molekulargewicht |
450.8 g/mol |
IUPAC-Name |
octyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30(31)32-29-27-25-10-8-6-4-2/h14-15H,3-13,16-29H2,1-2H3/b15-14- |
InChI-Schlüssel |
MQIFQWJBRAGLBF-PFONDFGASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC |
Andere CAS-Nummern |
19773-58-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



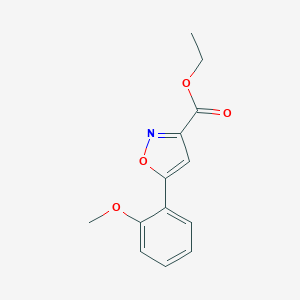
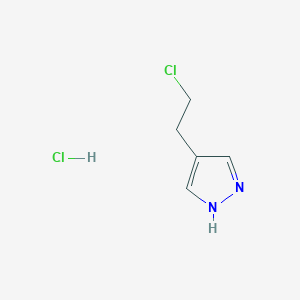
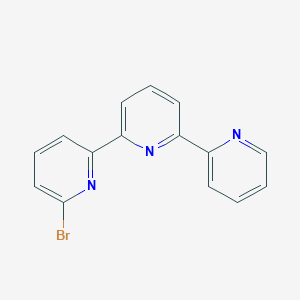
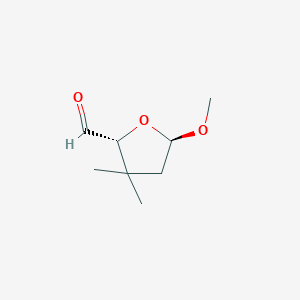
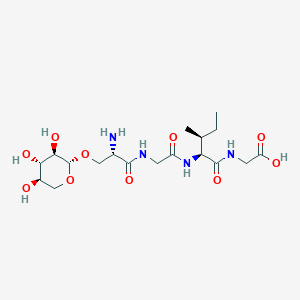
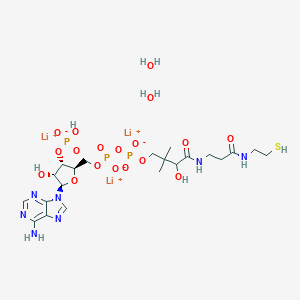
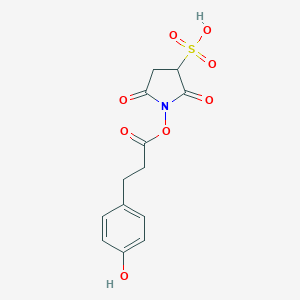

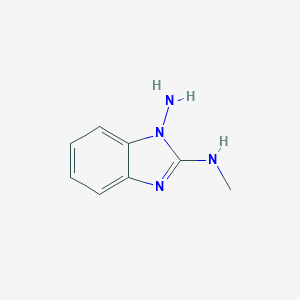
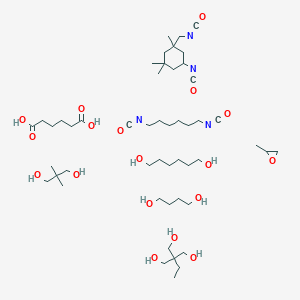
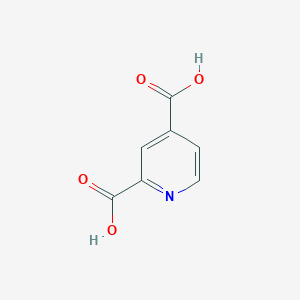
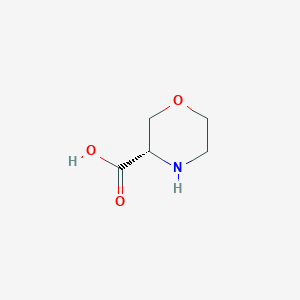

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)